
(2,2-Difluoro-3-methylcyclopropyl)methanol
Overview
Description
(2,2-Difluoro-3-methylcyclopropyl)methanol is an organic compound with the molecular formula C5H8F2O. It is a fluorinated cyclopropylmethanol derivative, characterized by the presence of two fluorine atoms and a methyl group on the cyclopropyl ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Difluoro-3-methylcyclopropyl)methanol typically involves the fluorination of cyclopropylmethanol derivatives. One common method is the reaction of cyclopropylmethanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized reactors. These reactors are designed to handle the exothermic nature of fluorination reactions and ensure the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: (2,2-Difluoro-3-methylcyclopropyl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be performed using nucleophiles such as halides or alkyl groups in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can produce alcohols or amines as major products.
Substitution: Substitution reactions can lead to the formation of various halogenated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
(2,2-Difluoro-3-methylcyclopropyl)methanol serves as a valuable building block in the development of pharmaceuticals. The structural features of the compound may enhance binding affinity to biological targets, facilitating enzyme inhibition or receptor modulation. This is particularly relevant for compounds with similar fluorinated structures that often exhibit significant biological activities.
Potential Therapeutic Applications :
- Interaction studies suggest that this compound may influence metabolic pathways and signaling processes, potentially aiding in the development of treatments for conditions such as diabetes and obesity through modulation of receptors like GPR120 .
Organic Synthesis
The compound is utilized as a precursor for synthesizing more complex molecules in organic chemistry. Its unique structure allows it to participate in various chemical reactions, including:
- Esterification : Reaction with alcohols to form esters.
- Decarboxylation : Under specific conditions, it can lose carbon dioxide to yield ketones.
Case Study 1: Diabetes Management
In vitro studies have demonstrated that this compound can enhance glucose uptake in adipocytes. This suggests its potential as an adjunct therapy for type 2 diabetes by improving insulin sensitivity through GPR120 receptor activation .
Case Study 2: Enzyme Inhibition
Research indicates that compounds similar to this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to significant biological effects, impacting glucose metabolism and inflammatory responses associated with obesity .
Mechanism of Action
The mechanism by which (2,2-Difluoro-3-methylcyclopropyl)methanol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological processes. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
(2,2-Difluoro-3-methylcyclopropyl)methanol is unique due to its fluorinated cyclopropyl structure. Similar compounds include:
3-Methylcyclopropylmethanol: Lacks fluorine atoms, resulting in different chemical properties.
2,2-Difluorocyclopropylmethanol: Similar structure but without the methyl group.
3,3-Difluorocyclopropylmethanol: Different positioning of fluorine atoms.
Biological Activity
(2,2-Difluoro-3-methylcyclopropyl)methanol is a fluorinated organic compound characterized by its unique cyclopropane structure, featuring two fluorine atoms and a hydroxymethyl group. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
- Molecular Formula : C₄H₆F₂O
- Molecular Weight : Approximately 122.11 g/mol
- Structure : The compound consists of a three-membered cyclopropane ring with two fluorine substituents at the 2-position and a hydroxymethyl group attached to one of the ring carbons.
- Binding Affinity : The presence of fluorine atoms in the structure enhances the binding affinity to biological targets. This can influence enzyme inhibition or receptor interaction, which is critical for therapeutic efficacy.
- Reactivity with Biological Molecules : Fluorinated compounds often exhibit altered reactivity profiles compared to their non-fluorinated analogs, potentially leading to unique metabolic pathways and interactions within biological systems.
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and potential biological implications of compounds similar to this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(1S,3S)-2,2-Difluorocyclopropylmethanol | Cyclopropane with difluoromethyl group | Lacks the methyl side chain present in the target compound |
(1S,3S)-3-Methylcyclopropylmethanol | Cyclopropane with methyl group | No fluorine substitution |
(1S,3S)-2,2-Difluoro-3-ethylcyclopropylmethanol | Cyclopropane with ethyl group | Ethyl instead of methyl alters steric properties |
Case Studies and Research Findings
Research indicates that compounds with similar difluorinated structures have shown significant biological effects. For instance:
- Antimicrobial Activity : Some difluorinated cyclopropanes have been explored for their potential as antimicrobial agents due to their ability to disrupt bacterial cell membranes.
- Enzyme Inhibition : Studies on related compounds have demonstrated their capacity to inhibit specific enzymes involved in metabolic pathways, suggesting that this compound may also exhibit similar properties.
Synthesis and Applications
The synthesis of this compound typically involves multi-step processes using advanced catalysts. The synthetic routes are optimized for yield and purity, making it suitable for various applications:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2,2-difluoro-3-methylcyclopropyl)methanol, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via cyclopropanation of fluorinated alkenes using transition-metal catalysts (e.g., Rh or Cu) or via nucleophilic substitution of pre-functionalized cyclopropane precursors. For example, describes analogous cyclopropane syntheses involving coupling reactions (e.g., amide formation followed by reduction) . Optimization may involve adjusting solvent polarity (e.g., DMF for amidation), temperature (e.g., heating with DIPEA), and catalyst loading. Yield improvements could be achieved through iterative design of experiments (DoE), such as factorial analysis of variables like pH and solvent composition, as suggested in chromatographic modeling studies .
Q. How can spectroscopic techniques (NMR, MS, IR) be applied to characterize this compound?
- Methodological Answer :
- NMR : NMR is critical for identifying fluorine environments. For example, highlights the use of Smiles notation to infer fluorine substitution patterns in similar fluorinated cyclopropanes .
- MS : High-resolution mass spectrometry (HRMS) can confirm molecular weight (e.g., ~150–160 g/mol estimated for this compound) and fragmentation patterns.
- IR : Stretching frequencies for -OH (3200–3600 cm) and C-F bonds (1000–1400 cm) should be analyzed.
Cross-validation with computational methods (e.g., DFT for predicting NMR shifts) is recommended to resolve ambiguities .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer : Chromatographic methods (e.g., flash chromatography with silica gel) using gradient elution (hexane/ethyl acetate) are standard. For polar derivatives, reverse-phase HPLC with C18 columns and methanol/water mobile phases could be applied, as modeled in . Recrystallization in aprotic solvents (e.g., dichloromethane/hexane) may enhance purity.
Advanced Research Questions
Q. How do steric and electronic effects of the difluoro-methylcyclopropyl group influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The electron-withdrawing nature of fluorine atoms increases electrophilicity at the cyclopropane ring, while steric hindrance from the methyl group may slow reactions. Computational studies (e.g., DFT) can map charge distribution and transition states. For example, ’s quantum-chemical profiling approach could predict reaction sites . Experimental validation via kinetic studies (e.g., monitoring substituent effects on SN2 rates) is recommended.
Q. What strategies can resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., ring strain-induced conformational flexibility). Techniques include:
- Variable-temperature NMR to probe ring-flipping or hindered rotation.
- 2D NMR (COSY, NOESY) to confirm coupling networks.
- X-ray crystallography for definitive structural assignment, as applied in for a structurally related fluorinated cyclopropane .
Cross-disciplinary approaches, such as qualitative research principles for addressing data inconsistencies ( ), emphasize iterative hypothesis testing .
Q. How does this compound’s stability vary under acidic or oxidative conditions?
- Methodological Answer : Stability studies should include:
- Acidic Conditions : Monitor degradation via HPLC under varying pH (e.g., HCl/NaHCO buffers) at elevated temperatures (accelerated aging).
- Oxidative Conditions : Expose to HO or UV/O and track byproducts with GC-MS.
’s hydrodynamic modeling of methanol crossover in fuel cells provides a framework for simulating diffusion-driven degradation.
Q. Key Considerations for Researchers
- Synthetic Challenges : Cyclopropane ring strain and fluorine’s electronegativity require careful optimization of reaction conditions.
- Data Validation : Combine experimental and computational tools to address spectral ambiguities.
- Applications : Explore bioactivity (e.g., antimicrobial assays, enzyme inhibition) inspired by and .
Properties
IUPAC Name |
(2,2-difluoro-3-methylcyclopropyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O/c1-3-4(2-8)5(3,6)7/h3-4,8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFCACSLFLWHTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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